molecular formula C12H16F3N3 B2826144 N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine CAS No. 1554773-98-6

N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine

Cat. No.: B2826144
CAS No.: 1554773-98-6
M. Wt: 259.276
InChI Key: SPJKFFHNKDLGCC-UHFFFAOYSA-N
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Description

N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine is a fluorinated piperidine derivative featuring a 6-(trifluoromethyl)pyridin-3-yl substituent. The trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity, while the piperidine core provides conformational flexibility for binding to biological targets.

Properties

IUPAC Name

N-methyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3/c1-16-9-4-6-18(7-5-9)10-2-3-11(17-8-10)12(13,14)15/h2-3,8-9,16H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJKFFHNKDLGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Insights

Substituent Effects on Bioactivity

  • Trifluoromethyl Position :

    • 6-CF₃ (Target) : Optimal for π-π interactions and steric complementarity in hydrophobic pockets.
    • 4-CF₃ () : May disrupt binding due to altered electronic distribution.
  • N-Substitution :

    • N-Methyl (Target) : Balances lipophilicity and hydrogen-bonding capacity.
    • N,N-Dimethyl () : Increased lipophilicity may improve absorption but reduce target affinity.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Molecular Weight Key Properties/Activity
Target Compound Piperidin-4-amine N-Methyl, 6-CF₃-pyridin-3-yl ~279.3 (est.) High lipophilicity, flexible
Compound 21 () 1,5-Naphthyridine 1-Methylpiperidin-4-yl, 6-CF₃-pyridin-3-yl ~428.4 (est.) Antimalarial activity
Compound Piperidin-4-amine N,N-Dimethyl, 4-CF₃-pyridin-3-yl 279.3 Enhanced logP
Compound Pyridine 6-Methoxy, N-ethyl-4-CF₃-phenyl ~326.3 (est.) Altered electronic profile

Q & A

Basic: What are the established synthetic routes for N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine?

Answer:
The synthesis typically involves coupling reactions between pyridine and piperidine precursors. A common route includes:

  • Step 1: Reacting 6-(trifluoromethyl)pyridin-3-ylboronic acid with a substituted piperidine under Suzuki-Miyaura coupling conditions (e.g., Pd catalysts, base) to form the core structure .
  • Step 2: Introducing the methylamine group via nucleophilic substitution or reductive amination, using reagents like methylamine and NaBH3_3CN under inert atmospheres .
    Optimization Tips:
  • Use cesium carbonate as a base to enhance reaction efficiency in polar aprotic solvents (e.g., DMF) .
  • Monitor reaction progress via LCMS (e.g., m/z 366 [M+H]+ observed in similar syntheses) .

Basic: How is the structural integrity of this compound verified?

Answer:
Key analytical techniques include:

  • 1^1H/13^13C NMR: Confirm substituent positions (e.g., trifluoromethyl pyridine protons at δ 8.5–9.0 ppm; piperidine methyl groups at δ 2.2–2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., expected [M+H]+ at 273.3 g/mol for analogs) .
  • HPLC: Assess purity (>95% by area under the curve, using C18 columns and acetonitrile/water gradients) .

Advanced: How does the trifluoromethyl group impact bioavailability and target binding?

Answer:
The trifluoromethyl group enhances:

  • Lipophilicity: Increases membrane permeability (logP ~2.5 for analogs) .
  • Metabolic Stability: Reduces oxidative degradation via electron-withdrawing effects .
  • Target Affinity: Engages in hydrophobic interactions with enzyme pockets (e.g., kinases, GPCRs). Computational docking studies suggest improved binding entropy due to fluorine’s van der Waals interactions .

Advanced: What strategies resolve contradictions in reported biological activity data?

Answer:

  • Dose-Response Analysis: Validate activity across multiple concentrations (e.g., IC50_{50} curves in enzymatic assays) to rule out off-target effects .
  • Structural Analog Comparison: Compare with derivatives lacking the trifluoromethyl group to isolate its contribution .
  • Orthogonal Assays: Use SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., luciferase reporters) for functional validation .

Advanced: How can computational modeling guide SAR studies?

Answer:

  • Molecular Dynamics (MD) Simulations: Predict conformational stability of the piperidine ring in aqueous vs. lipid environments .
  • Docking Studies: Map interactions with residues in target proteins (e.g., hydrogen bonds with pyridine nitrogen; hydrophobic contacts with trifluoromethyl) .
  • ADMET Prediction Tools: Use SwissADME or Schrödinger QikProp to optimize logP, solubility, and CYP450 inhibition profiles .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Storage: In sealed containers under nitrogen at –20°C to prevent hydrolysis .
  • PPE: Nitrile gloves, lab coat, and safety goggles. Use fume hoods during synthesis .
  • Waste Disposal: Neutralize with dilute HCl before incineration .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Catalyst Efficiency: Replace Pd catalysts with cheaper Ni-based systems for cost reduction, though reaction monitoring is critical .
  • Purification: Optimize column chromatography (e.g., gradient elution with ethyl acetate/hexane) or switch to recrystallization for higher yields .
  • Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy for real-time monitoring .

Advanced: How to assess metabolic stability in vitro?

Answer:

  • Liver Microsome Assays: Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LCMS over 60 minutes .
  • CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to identify isoform-specific interactions .

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